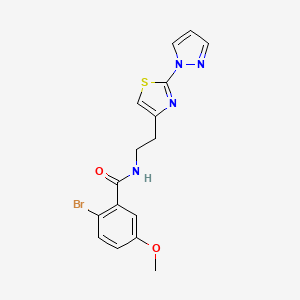

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

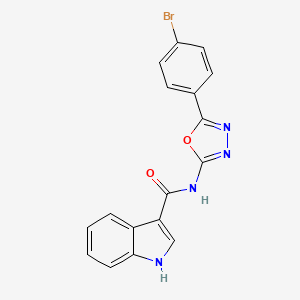

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide” is a compound that contains both a pyrazole and a thiazole ring . Pyrazoles are five-membered heterocycles containing two nitrogen atoms and are found in a wide variety of biologically active compounds . Thiazoles, on the other hand, are five-membered heterocycles containing a sulfur atom and a nitrogen atom . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of pyrazoles and thiazoles has been studied extensively . The thiazole ring, for instance, contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactivity of pyrazoles and thiazoles depends on their structure and the substituents they carry . For instance, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles and thiazoles depend on their structure and the substituents they carry . For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties . Compounds featuring this moiety can be designed to target specific enzymes or pathways in microbial organisms, potentially leading to the development of new antibiotics or antifungal agents.

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . This suggests that our compound could be explored for its efficacy in reducing inflammation and pain, which could be beneficial in the treatment of conditions like arthritis or neuropathic pain.

Enzyme Inhibition

Thiazoles are known to bind to various enzymes and inhibit their activity . This property can be harnessed to study enzyme function and regulation, or to develop enzyme inhibitors that can serve as drugs for diseases where enzyme overactivity is a problem.

Neurological Research

Compounds containing pyrazole have been associated with neuroprotective effects . This compound could be used in research aimed at understanding neurological diseases or developing treatments for conditions such as Alzheimer’s disease or Parkinson’s.

Agricultural Chemistry

The thiazole and pyrazole moieties are often found in compounds with herbicidal or insecticidal properties . This compound could be investigated for its potential use in controlling pests or weeds, contributing to the development of new agricultural chemicals.

Propiedades

IUPAC Name |

2-bromo-5-methoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c1-23-12-3-4-14(17)13(9-12)15(22)18-7-5-11-10-24-16(20-11)21-8-2-6-19-21/h2-4,6,8-10H,5,7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQKPELHYVCBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-bromo-5-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)

![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)

![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)

![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)

![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2972450.png)

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)